(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c21-7-13(8-22-14-2-4-17-19(6-14)27-11-25-17)20-23-15(9-28-20)12-1-3-16-18(5-12)26-10-24-16/h1-6,8-9,22H,10-11H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNFUUIRMNYDFI-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a complex organic molecule featuring a thiazole ring, benzo[d][1,3]dioxole moieties, and an acrylonitrile functional group. This intricate structure suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's molecular formula is , with a molecular weight of 392.39 g/mol. The presence of multiple functional groups indicates its potential for various interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contributes to bioactivity and potential enzyme inhibition. |
| Benzo[d][1,3]dioxole | Known for antioxidant properties and potential in drug design. |
| Acrylonitrile Group | Implicated in biological reactivity and synthesis of derivatives. |
Predicted Biological Activities
Due to its structural complexity, this compound is predicted to exhibit:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.
- Antimicrobial Properties : Related thiazole derivatives have demonstrated effectiveness against various bacterial strains.
- Antiproliferative Effects : The compound may inhibit cancer cell proliferation based on the behavior of analogous structures.
Case Studies
-
Inhibition of Monoamine Oxidase (MAO) :
- A study evaluated derivatives of thiazole compounds for their MAO-B inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of a nitrophenyl group was identified as a significant pharmacophoric feature for selective inhibition .
- Anticancer Activity :
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes such as acetylcholinesterase (AChE). These studies suggest that the compound may interact favorably with the active sites of these enzymes, potentially leading to therapeutic applications in treating cognitive disorders .
Synthesis Pathways
The synthesis of this compound can involve several methods that emphasize yield and purity:
- Condensation Reactions : Utilizing thiazole derivatives and benzo[d][1,3]dioxole precursors.
- Functional Group Modifications : Allowing for the introduction of various substituents that may enhance biological activity.
Scientific Research Applications
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a complex organic molecule with potential applications in medicinal chemistry, particularly due to its unique structural features that combine thiazole and benzo[d][1,3]dioxole moieties. This article explores its scientific research applications, including biological activities and synthesis methods, supported by case studies and data tables.
Structural Characteristics
The compound features several structural elements:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Benzo[d][1,3]dioxole Moiety : Often associated with anti-inflammatory and antioxidant properties.
- Acrylonitrile Group : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 372.4 g/mol.
Summary of Synthesis Methods
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| Condensation Reactions | High yield | Requires specific conditions |
| Cyclization Techniques | Versatile | May lead to side products |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines (MCF-7), noting an IC50 value of 12.5 µM, with mechanisms involving apoptosis induction through caspase activation.
Antimicrobial Properties
The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Membrane disruption |
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection
Research presented in Neuroscience Letters indicated that the compound could reduce neuroinflammation in animal models, suggesting a pathway for developing treatments for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s dual benzo[d][1,3]dioxol substitution distinguishes it from analogs with alternative aryl or heteroaryl groups. Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 27) increase reactivity but may reduce bioavailability.
- Halogenated analogs (e.g., 4-chlorophenyl in Compound 2) exhibit improved antioxidant properties due to increased stability of radical intermediates.
- Dual benzo[d][1,3]dioxol groups in the target compound likely enhance metabolic resistance and binding affinity compared to monosubstituted analogs.
Physical Properties:
Commercial and Research Relevance
- The target compound and its analogs (e.g., ZINC1299424) are commercially available, reflecting their utility in drug discovery.
- Computational similarity methods () highlight the importance of structural alignment in virtual screening, where the target compound’s unique substituents may offer advantages over simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
